molecular formula C8H10ClNO3S B2365764 2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride CAS No. 2551119-51-6

2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride

Cat. No.: B2365764
CAS No.: 2551119-51-6
M. Wt: 235.68
InChI Key: CMSDIVGMXDWXEG-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-amino-5,7-dihydro-4H-thieno [2,3-c]pyran-3-carboxylate” is similar to the one you’re asking about . It’s a solid substance that should be stored in a dark place, under -20C . Another related compound is "2-amino-4H,5H,7H-thieno [2,3-c]thiopyran-3-carboxylic acid" .


Synthesis Analysis

There’s a reported procedure for the preparation of new pyrano [2,3- H ]coumarin derivatives from the reaction of 5,7-dihydroxy-4-substituted coumarins, malononitrile and aromatic aldehydes in the presence of K2CO3 as a basic catalyst .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-amino-5,7-dihydro-4H-thieno [2,3-c]pyran-3-carboxylate” is represented by the InChI code: 1S/C10H13NO3S/c1-2-14-10 (12)8-6-3-4-13-5-7 (6)15-9 (8)11/h2-5,11H2,1H3 .


Physical and Chemical Properties Analysis

The physical form of “Ethyl 2-amino-5,7-dihydro-4H-thieno [2,3-c]pyran-3-carboxylate” is solid . Its molecular weight is 227.28 .

Scientific Research Applications

Heterocyclic Compound Synthesis

  • The compound has been used in the synthesis of various heterocyclic compounds. For instance, reactions with arylacetonitriles and methyl esters of hydroxybenzo[b]thiophene-2-carboxylic acid led to the formation of previously unreported 2-amino-3-arylbenzo[4,5]thieno[3,2-b]pyran-4-ones (Volovenko et al., 1983).

Intermediate in Pharmaceutical Synthesis

  • It serves as a key intermediate in the synthesis of pharmaceuticals like prasugrel. A study demonstrates its conversion from ethyl 4-oxopiperidine-1-carboxylate through several steps including diazotization and hydrolysis (Zhong Weihui, 2013).

Synthesis of Substituted Pyridines

  • The compound has been utilized in the synthesis of substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones. This involves a condensation process of 3-aminothiophenes, Meldrum’s acid, and aromatic aldehydes (Lichitsky et al., 2009).

Fluorescent Properties and Applications

  • The compound's derivatives exhibit substituent-dependent fluorescence, which is crucial for potential applications in fluorescent materials and probes (Sahu et al., 2014).

Synthesis of Pyrazolones

  • It has been used in the synthesis of 2,4-dihydro-6H-thieno[3,4-c]pyrazol-6-ones via intramolecular cyclization of 4-sulfanylmethylpyrazole-3-carboxylic acids (Bratenko et al., 2013).

Chemical Reactivity and Synthesis of Pyrans

  • Studies have shown its utility in synthesizing 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates and 2-amino-4-aryl-3-cyano-4H-1-benzothieno[3,2-b]pyrans (Bakhouch et al., 2015).

Corrosion Inhibition Studies

  • Derivatives of the compound have been studied for their potential in corrosion inhibition, particularly in protecting mild steel in sulfuric acid solution (Saranya et al., 2020).

Safety and Hazards

The compound “Ethyl 2-amino-5,7-dihydro-4H-thieno [2,3-c]pyran-3-carboxylate” has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 .

Properties

IUPAC Name

2-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S.ClH/c9-7-6(8(10)11)4-3-12-2-1-5(4)13-7;/h1-3,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSDIVGMXDWXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1SC(=C2C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2551119-51-6
Record name 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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